

Spectroscopic Profile of Methyl 2-pyridylacetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-pyridylacetate

Cat. No.: B158096

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This guide provides a comprehensive overview of the spectroscopic data for **methyl 2-pyridylacetate**, a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 2-pyridylacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.55	d	1H	H-6 (α to N)
~7.70	td	1H	H-4
~7.35	d	1H	H-3
~7.20	dd	1H	H-5
~3.85	s	2H	-CH ₂ -
~3.70	s	3H	-OCH ₃

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl₃.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~171.0	C=O (ester)
~156.0	C-2 (C attached to CH ₂)
~149.5	C-6 (α to N)
~137.0	C-4
~124.0	C-3
~122.0	C-5
~52.5	-OCH ₃
~42.0	-CH ₂ -

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch (ester)
~1600, ~1570, ~1480, ~1440	Medium-Strong	Pyridine ring C=C and C=N stretching
~1220	Strong	C-O stretch (ester)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of **methyl 2-pyridylacetate** is characterized by its molecular ion peak and several key fragment ions.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
151	~40	[M] ⁺ (Molecular Ion)
93	~100	[M - C ₂ H ₂ O ₂] ⁺ or [C ₅ H ₄ NCH ₂] ⁺ (Base Peak)
92	~95	[M - COOCH ₃] ⁺ or [C ₅ H ₄ NCH] ⁺
65	~30	[C ₅ H ₅] ⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **methyl 2-pyridylacetate** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.
 - To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.
 - The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - The instrument's software is used to lock onto the deuterium signal of the solvent to stabilize the magnetic field.
 - The magnetic field is shimmed to maximize its homogeneity, which improves the resolution of the spectra.
 - The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
 - Acquire the spectrum using standard pulse sequences. For ^1H NMR, a small number of scans are typically sufficient. For ^{13}C NMR, a larger number of scans are required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place a single drop of **methyl 2-pyridylacetate** onto the surface of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
 - Place the prepared salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
 - Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

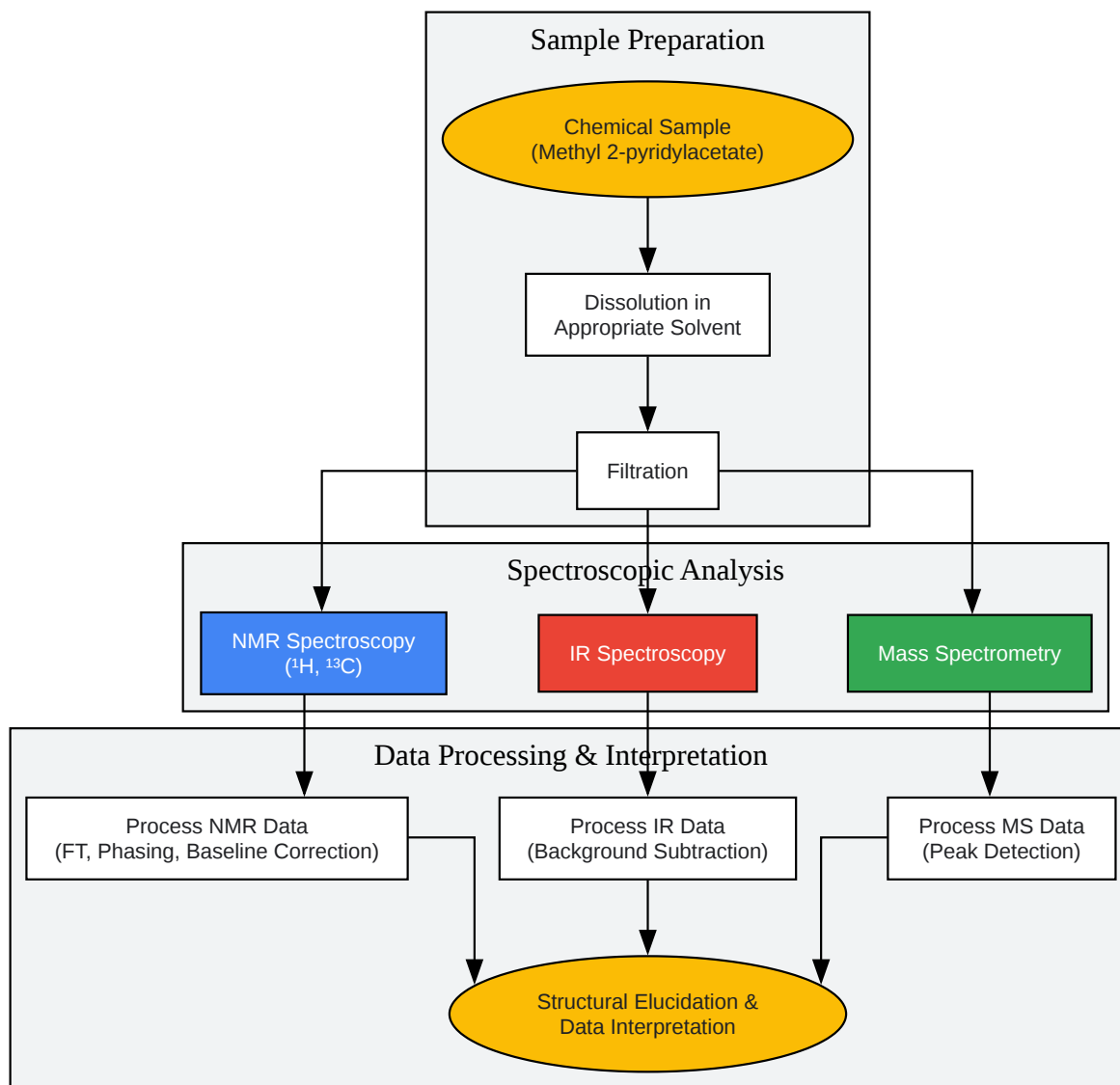
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution of **methyl 2-pyridylacetate** at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
 - From the stock solution, prepare a more dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.
 - If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.
 - Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.
- Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent.
- The separated compound then enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl 2-pyridylacetate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. Methyl 2-pyridylacetate [webbook.nist.gov]
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